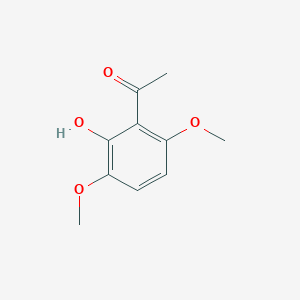

1-(2-Hydroxy-3,6-diméthoxyphényl)éthan-1-one

Vue d'ensemble

Description

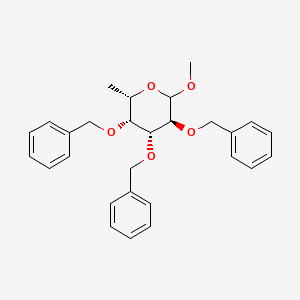

1-(2-Hydroxy-3,6-dimethoxyphenyl)ethan-1-one, also known as 1-(2-hydroxy-3,6-dimethoxybenzyl)ethan-1-one, is a chemical compound with a wide range of applications in the fields of science and medicine. It is a small molecule with a molecular weight of 246.3 g/mol and a melting point of 129°C. This compound has been studied extensively due to its various properties, such as its antioxidant, anti-inflammatory, and anti-cancer activities. In addition, it has been found to have potential applications in the development of new drugs and treatments for various diseases.

Applications De Recherche Scientifique

Applications antivirales

1-(2-Hydroxy-3,6-diméthoxyphényl)éthan-1-one: a été évalué pour ses effets inhibiteurs sur la réplication du virus du syndrome respiratoire et reproductif porcin (PRRSV), une menace importante pour l'industrie porcine. Le composé, également connu sous le nom de DiNap, a montré une inhibition dose-dépendante du virus in vitro et a réduit les charges virales in vivo, sans cytotoxicité significative .

Répulsion des ravageurs en agriculture

Ce composé a montré un potentiel en tant que bio-répulsif contre diverses espèces de cicadelles du riz, qui sont de sérieux ravageurs de la culture du riz. Il a présenté des effets répulsifs significatifs sur ces ravageurs sans effets négatifs sur le principal prédateur, Cyrtorhinus lividipennis, suggérant son intégration dans les programmes de lutte intégrée contre les ravageurs (IPM) .

Propriétés antioxydantes

Des dérivés de This compound ont été synthétisés pour comprendre leur contribution aux propriétés antioxydantes des intermédiaires de la réaction de Maillard. Ces études aident à élucider le rôle des groupes hydroxyle dans l'activité antioxydante .

Mécanisme D'action

Target of Action

It is known to have potential antibacterial agent effects and urease inhibitory effects .

Mode of Action

Given its potential antibacterial and urease inhibitory effects, it may interact with bacterial cell walls or urease enzymes, leading to inhibition of bacterial growth or urease activity .

Biochemical Pathways

Given its potential antibacterial and urease inhibitory effects, it may impact pathways related to bacterial cell wall synthesis or urea metabolism .

Result of Action

Given its potential antibacterial and urease inhibitory effects, it may lead to the death of bacterial cells or inhibition of urease activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(2-Hydroxy-3,6-dimethoxyphenyl)ethan-1-one. Furthermore, dust formation should be avoided, and personal protective equipment should be used as required .

Avantages Et Limitations Des Expériences En Laboratoire

1-(2-Hydroxy-3,6-dimethoxyphenyl)ethan-1-one(2-Hydroxy-3,6-dimethoxyphenyl)ethan-1-(2-Hydroxy-3,6-dimethoxyphenyl)ethan-1-oneone has several advantages and limitations when used in laboratory experiments. One of the advantages is that it is relatively easy to synthesize and can be obtained in relatively large quantities. Additionally, this compound has been found to possess a variety of biochemical and physiological effects, which makes it useful for a wide range of applications. However, one of the limitations is that the mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Orientations Futures

1-(2-Hydroxy-3,6-dimethoxyphenyl)ethan-1-one(2-Hydroxy-3,6-dimethoxyphenyl)ethan-1-(2-Hydroxy-3,6-dimethoxyphenyl)ethan-1-oneone has potential applications in the development of new drugs and treatments for various diseases. In the future, it may be possible to develop more effective drugs and treatments based on this compound. Additionally, further research is needed to better understand the mechanism of action of this compound and to identify potential new uses for it. Furthermore, it may be possible to develop new synthesis methods for this compound in order to improve its availability and reduce its cost. Finally, further research is needed to identify potential adverse effects of this compound, particularly in humans.

Analyse Biochimique

Biochemical Properties

It is known that the compound has potential antibacterial agent effects and urease inhibitory effects

Cellular Effects

Its potential antibacterial properties suggest that it may influence cell function by inhibiting bacterial growth .

Molecular Mechanism

Its antibacterial and urease inhibitory effects suggest that it may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Propriétés

IUPAC Name |

1-(2-hydroxy-3,6-dimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-6(11)9-7(13-2)4-5-8(14-3)10(9)12/h4-5,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUBARAGILBSAKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379447 | |

| Record name | 1-(2-Hydroxy-3,6-dimethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52099-27-1 | |

| Record name | 1-(2-Hydroxy-3,6-dimethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Dimethoxy-2-hydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Bis[4-(3-aminophenoxy)phenyl]propane](/img/structure/B1597487.png)

![2-(chloromethyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1597489.png)

![Methyl (1R,3R,4R)-3-[(tert-butoxycarbonyl)amino]-4-hydroxycyclopentane-1-carboxylate](/img/structure/B1597494.png)

![3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B1597505.png)